molecular formula C11H14N4O2 B2452139 N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797617-65-2

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2452139
CAS RN: 1797617-65-2
M. Wt: 234.259
InChI Key: WWKAKBJBLHEUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DMF-Triazole, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

N-Demethylation and Metabolic Pathways

A study on the N-demethylation of the antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) reveals insights into the metabolic pathways of compounds with similar structures. This research highlights the role of liver microsomal enzymes in the demethylation process, providing foundational knowledge for understanding the metabolism of related compounds (Skibba et al., 1970).

Triazole Analogues and Their Applications

Research on 1,2,3-triazole analogues showcases the versatility of triazole derivatives in chemical synthesis. These studies offer insights into the potential for developing new compounds with various biological and industrial applications (Albert, 1970).

Metal-Organic Frameworks (MOFs)

Investigations into Zn(II)-based metal–organic frameworks constructed from bifunctional triazolate–carboxylate tectons highlight the significant potential of such structures in gas sorption and luminescence applications. These findings contribute to the development of materials with specialized properties for environmental and technological uses (Chen et al., 2016).

Antiviral Evaluation

The synthesis and antiviral evaluation of N-carboxamidine-substituted analogues demonstrate the potential of triazole and carboxamide derivatives in the development of antiviral agents. This research underscores the importance of structural modifications in enhancing biological activity against various viruses (Gabrielsen et al., 1992).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-4-9(8(2)17-7)5-12-11(16)10-6-15(3)14-13-10/h4,6H,5H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAKBJBLHEUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.